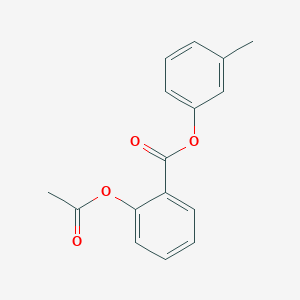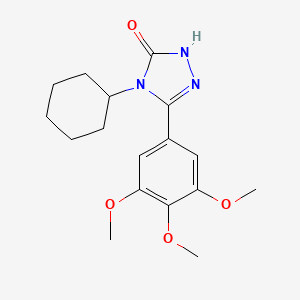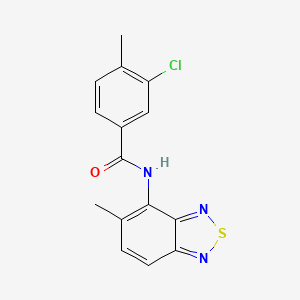
3-methylphenyl 2-(acetyloxy)benzoate
説明
3-methylphenyl 2-(acetyloxy)benzoate is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.08920892 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Nitric Oxide-Donating Acetylsalicylic Acid Prodrugs
- Application: A study by Rolando et al. (2013) describes water-soluble esters of acetylsalicylic acid (ASA), or aspirin, which have been modified to include a nitric oxide (NO)-releasing nitrooxy group. These compounds, synthesized as ASA prodrugs, show good water solubility and stability in acidic conditions. They are metabolized in human serum to produce ASA and related NO-donor benzoic acids, displaying anti-inflammatory activities and lower gastrotoxicity compared to ASA. This suggests their potential for clinical application in treating inflammation with reduced side effects (Rolando et al., 2013).
Synthesis of Oligoribonucleotides
- Application: Kempe et al. (1982) investigated the selective benzoylation of ribonucleosides. They prepared 5'-O-(Dimethoxytrityl)-2'-O-(benzoyl or 3,4,5-trimethoxybenzoyl)-base protected ribonucleosides for the synthesis of oligoribonucleotides on solid support. This method allowed the preparation and isolation of DNA and RNA mixtures, contributing to advancements in nucleic acid research (Kempe et al., 1982).
Physico-Chemical Properties of Beta-Adrenolytics
- Application: Stankovicová et al. (2014) studied the physico-chemical properties of compounds with potential beta-adrenolytic activity, including derivatives of benzoates. They examined characteristics like lipophilicity and acidobasic properties to understand the relationship between a drug's structure and its biological activity. Such studies are crucial for developing new medications for treating conditions like hypertension (Stankovicová et al., 2014).
Preparation of Heterocyclic Systems
- Application: Selič et al. (1997) explored the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing various heterocyclic systems. This research is significant for the development of new chemical entities in pharmaceuticals and materials science (Selič et al., 1997).
Tubulin Polymerization Inhibition
- Application: Minegishi et al. (2015) synthesized a series of indenopyrazoles and identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a compound with antiproliferative activity towards human cancer cells. It acts as a tubulin inhibitor, suggesting its potential in cancer therapy (Minegishi et al., 2015).
Metabolism of Nitroderivative Acetylsalicylic Acid
- Application: Carini et al. (2002) studied the in vitro metabolism of a nitroderivative of acetylsalicylic acid by rat liver, shedding light on the metabolic pathways and potentialtherapeutic implications of this class of drugs. Understanding such metabolic processes is crucial for the development of safer and more effective pharmaceuticals (Carini et al., 2002).
Dibutyltin(IV) Complexes with Arylazobenzoate Ligands
- Application: Basu Baul et al. (2011) synthesized dibutyltin(IV) complexes containing arylazobenzoate ligands. These complexes displayed strong in vitro cytotoxic activity against various human tumor cell lines, indicating their potential as cancer therapeutics. The study also examined the interaction of these compounds with enzymes involved in cancer progression (Basu Baul et al., 2011).
Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds
- Application: Kischel et al. (2007) reported a method for the iron-catalyzed benzylation of various 1,3-dicarbonyl compounds, including the synthesis of pharmaceutically relevant compounds like Phenprocoumon. This research contributes to the field of green chemistry by using iron, an inexpensive and environmentally benign catalyst, for organic transformations (Kischel et al., 2007).
Transformation of Phenol to Benzoate
- Application: Genthner et al. (1989) used fluorinated analogues to investigate the anaerobic transformation of phenol to benzoate. This study provides insights into environmental biodegradation processes and can aid in the development of bioremediation strategies for phenolic pollutants (Genthner et al., 1989).
Antitumor Properties of Benzothiazoles
- Application: Kashiyama et al. (1999) explored the synthesis, metabolic formation, and biological properties of C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles. This research is pivotal in understanding the mechanisms of action of these compounds and their potential use in cancer therapy (Kashiyama et al., 1999).
Glycosyltransferases Toward Benzoates
- Application: Lim et al. (2002) studied the activity of Arabidopsis glycosyltransferases toward various benzoates. This research is significant for understanding plant metabolism and has potential applications in biotechnology for modifying natural products (Lim et al., 2002).
特性
IUPAC Name |
(3-methylphenyl) 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11-6-5-7-13(10-11)20-16(18)14-8-3-4-9-15(14)19-12(2)17/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTROBOABJUUAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclopentyl-11-(2-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4390860.png)
![4'-acetyl-2-amino-5'-methylspiro[indeno[2,1-d][1,3]oxazole-4,3'-pyrrol]-2'(1'H)-one](/img/structure/B4390867.png)

![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(2-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4390877.png)
![2-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenecarbothioamide](/img/structure/B4390882.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4390888.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4390899.png)
![N-[2-chloro-4-(cyclopentyloxy)-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B4390918.png)

![1-[3-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4390923.png)
![2-chloro-N-(4-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4390924.png)
![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4390927.png)

![3-[(4-chlorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4390946.png)
